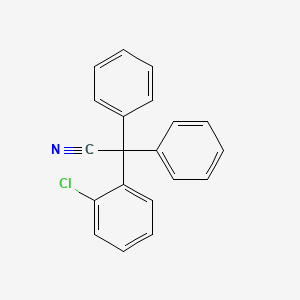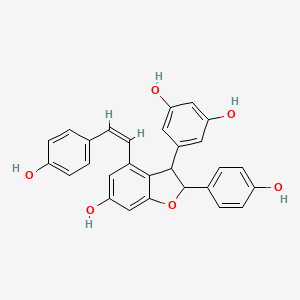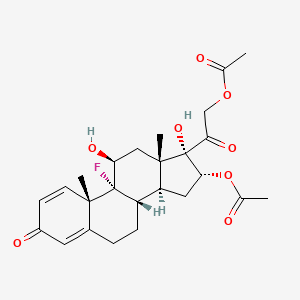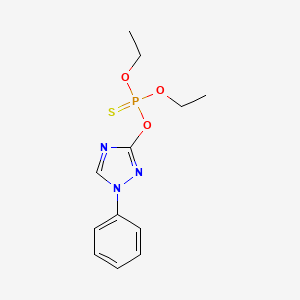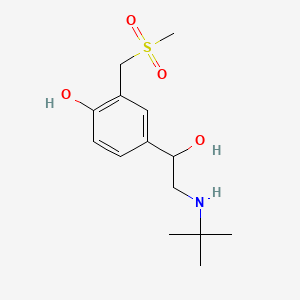
Sulfonterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonterol is a benzenemethanol derivative patented by Smith Kline and French Laboratories as a bronchodilator. It acts as a β-adrenergic partial agonist, making it useful in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfonterol involves multiple steps, starting with the preparation of the benzenemethanol core. The key steps include:
Formation of the benzenemethanol core: This involves the reaction of benzaldehyde with a suitable reducing agent to form benzenemethanol.
Introduction of the sulfonyl group: This is achieved by reacting the benzenemethanol with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of benzenemethanol and sulfonyl intermediates.
Continuous flow reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sulfonterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenemethanol derivatives
Scientific Research Applications
Sulfonterol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying β-adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating respiratory conditions and its role as a bronchodilator.
Industry: Used in the development of new bronchodilators and other therapeutic agents .
Mechanism of Action
Sulfonterol exerts its effects by acting as a partial agonist at β-adrenergic receptors. This interaction leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow. The molecular targets include β2-adrenergic receptors, and the pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Salmeterol: Another β2-adrenergic receptor agonist with a longer duration of action.
Formoterol: A fast-acting β2-adrenergic receptor agonist used in the treatment of asthma.
Albuterol: A short-acting β2-adrenergic receptor agonist commonly used as a rescue inhaler .
Uniqueness of Sulfonterol: this compound’s partial agonist activity at β-adrenergic receptors makes it unique compared to other full agonists like Salmeterol and Formoterol. This partial agonist activity can result in fewer side effects and a more controlled bronchodilation response .
Properties
CAS No. |
42461-79-0 |
|---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.40 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C14H23NO4S/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19/h5-7,13,15-17H,8-9H2,1-4H3 |
InChI Key |
RTLJQOLVPIGICL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sulfonterol sulfonterol hydrochloride sulfonterol hydrochloride, (+)-isomer sulfonterol hydrochloride, (-)-isomer sulfonterol tartrate (1:1), ((+)-(R-(R*,R*)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione](/img/structure/B1682438.png)
![7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1682440.png)



![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)


